Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
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Overview
Description
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate (MCQC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of quinoxaline and is commonly referred to as MCQC. MCQC has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate can be achieved through a multi-step process involving the reaction of various starting materials.
Starting Materials
2-chloroquinoxaline, sodium cyanide, methyl chloroacetate, sodium hydride, dimethylformamide
Reaction
Step 1: 2-chloroquinoxaline is reacted with sodium cyanide in the presence of sodium hydride and dimethylformamide to form 3-chloroquinoxaline-2-carbonitrile., Step 2: The resulting 3-chloroquinoxaline-2-carbonitrile is then reacted with methyl chloroacetate in the presence of a base to form methyl (3-chloroquinoxalin-2-yl)(cyano)acetate., Step 3: The product is purified through recrystallization or column chromatography.
Scientific Research Applications
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It has also been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has also been used in studies of the immune system and in studies of the effects of drugs on the nervous system.
Mechanism Of Action
The exact mechanism of action of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the regulation of acetylcholine and prostaglandin levels. It is also believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical And Physiological Effects
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has been shown to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Advantages And Limitations For Lab Experiments
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has several advantages for laboratory experiments. It is a stable compound and is easy to synthesize in high yields. It is also relatively non-toxic and has low environmental impact. However, it is not suitable for use in humans due to its potential toxicity.
Future Directions
There are several potential future directions for research on Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. One potential direction is to further investigate the biochemical and physiological effects of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. Another potential direction is to investigate the potential therapeutic applications of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. Additionally, further research could be done to investigate the potential of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate as an antioxidant. Finally, further research could be done to investigate the potential of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate as an inhibitor of enzymes involved in the regulation of acetylcholine and prostaglandin levels.
properties
IUPAC Name |
methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-12(17)7(6-14)10-11(13)16-9-5-3-2-4-8(9)15-10/h2-5,7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDTUUXGELOIDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585336 |
Source
|
Record name | Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |
CAS RN |
10176-23-5 |
Source
|
Record name | Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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